2-(2,4-dichlorophenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3/c1-10-21-22-17(25-10)11-2-5-13(6-3-11)20-16(23)9-24-15-7-4-12(18)8-14(15)19/h2-8H,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGUVZRZRMECQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the dichlorophenoxy group: This step involves the nucleophilic substitution of a suitable phenol derivative with a dichlorobenzene compound.
Acetamide formation: The final step involves the coupling of the oxadiazole intermediate with the dichlorophenoxy derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising antimicrobial and antiparasitic properties. Research indicates that derivatives of dichlorophenoxy compounds can inhibit the growth of various pathogens, including bacteria and fungi. The oxadiazole ring is known for enhancing biological activity due to its ability to interact with biological targets effectively.
Case Study: Antimicrobial Activity
- A study demonstrated that derivatives similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for developing new antibiotics .
Insecticidal Activity
The compound's structure suggests potential use as an insecticide . Compounds containing dichlorophenoxy groups have been shown to possess insecticidal properties, making them valuable in agricultural applications.
Case Study: Insecticidal Efficacy
- Research by Wang et al. (2017) highlighted the efficacy of similar diacylhydrazines in controlling pest populations in crops, indicating that this compound could be explored further for agricultural pest management .
Metal Ion Recovery
Another intriguing application involves the use of this compound in recovering metal ions from solutions . The oxadiazole moiety can chelate metal ions, making it useful in environmental chemistry for remediating contaminated water sources.
Case Study: Metal Ion Chelation
- Chekanova et al. (2004) reported on the effectiveness of similar compounds in binding heavy metals, which could be leveraged for environmental cleanup efforts .
Data Table: Summary of Applications
| Application Area | Description | Relevant Studies |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and antiparasitic properties | Wang et al., 2017; Zarei et al., 2017 |
| Insecticidal Activity | Potential use as an insecticide | Wang et al., 2017 |
| Metal Ion Recovery | Ability to chelate metal ions | Chekanova et al., 2004 |
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or inducing apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substitution Patterns and Physicochemical Properties
The table below highlights structural variations and properties of key analogues:
Key Observations :
- Target Compound vs. CDD-934506 : The absence of a sulfanyl group in the target compound may reduce hemolytic activity compared to thioether-containing analogues.
- Target Compound vs. Compound 533 : Replacement of the pyridinyl group with an oxadiazole-phenyl system likely enhances metabolic stability due to reduced susceptibility to oxidation.
Antimicrobial Potential
Compounds with 1,3,4-oxadiazole cores, such as 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives , exhibit broad-spectrum antimicrobial activity. However, the target compound lacks the thioether linkage, which is critical for membrane disruption in Gram-positive bacteria. This structural difference may shift its activity toward fungal targets or reduce cytotoxicity.
Herbicidal/Auxin-like Activity
Compound 533 (a pyridinyl analogue) acts as a synthetic auxin agonist, mimicking 2,4-D (2,4-dichlorophenoxyacetic acid).
Toxicity and Hemolytic Activity
Thioether-containing oxadiazoles (e.g., Gul et al.’s derivatives) show hemolytic activity correlated with alkyl chain length. The target compound’s methyl group on the oxadiazole and absence of a sulfanyl group likely lower hemolytic risk, as seen in non-thio analogues.
Molecular Docking and Target Affinity
In docking studies, 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide demonstrated high affinity for enzymes like acetylcholinesterase due to halogen interactions. The target compound’s dichlorophenoxy group may similarly engage hydrophobic pockets, while the oxadiazole’s nitrogen atoms could form hydrogen bonds with residues like Ser203.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide (referred to as Compound I) is a hybrid molecule that integrates the 2,4-dichlorophenoxy moiety with a 1,3,4-oxadiazole derivative. This combination is significant in medicinal chemistry due to the diverse biological activities exhibited by both components. This article explores the biological activity of Compound I, focusing on its anticancer properties, structure-activity relationships (SAR), and potential applications.
Structural Analysis
Compound I has a molecular formula of and features distinct structural characteristics that contribute to its biological activity. The 1,3,4-oxadiazole ring is known for its role in enhancing the bioactivity of various compounds. Studies have shown that modifications in the oxadiazole structure can significantly influence the compound's pharmacological properties.
Table 1: Structural Features of Compound I
| Feature | Description |
|---|---|
| Molecular Formula | |
| Oxadiazole Moiety | Present (5-methyl-1,3,4-oxadiazol-2-yl) |
| Dichlorophenoxy Group | Present (2,4-dichlorophenoxy) |
| Acetamide Group | Present |
Anticancer Potential
Recent research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. These compounds often target key enzymes involved in cancer cell proliferation and survival. For instance, studies have demonstrated that oxadiazole derivatives can inhibit enzymes such as thymidylate synthase , histone deacetylases (HDAC) , and telomerase , which are crucial for cancer cell metabolism and growth .
Case Study: Mechanism of Action
In a study focusing on 1,3,4-oxadiazole derivatives, it was found that these compounds could effectively inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involved the modulation of signaling pathways related to cell survival and apoptosis .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the oxadiazole ring and phenyl moieties can enhance or diminish biological activity. For example:
Q & A
Basic: What are the key synthetic routes for synthesizing 2-(2,4-dichlorophenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide?
Methodological Answer:
The synthesis typically involves two primary steps:
Oxadiazole Ring Formation : Cyclization of a thiosemicarbazide intermediate under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) to form the 1,3,4-oxadiazole moiety .
Acylation Reaction : Coupling the oxadiazole-containing aniline derivative with 2-(2,4-dichlorophenoxy)acetyl chloride via nucleophilic acyl substitution. Solvents like DMF or dichloromethane and bases such as K₂CO₃ are often used to facilitate this step .
Key reagents and conditions are summarized below:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Thiosemicarbazide + POCl₃ | Oxadiazole ring formation |
| 2 | 2-(2,4-Dichlorophenoxy)acetyl chloride + DMF | Acylation of the aniline derivative |
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
Optimization strategies include:
- Temperature Control : Maintaining 0–5°C during acylation to minimize side reactions (e.g., hydrolysis of the acetyl chloride) .
- Solvent Selection : Using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the aniline nitrogen .
- Catalyst Use : Employing phase-transfer catalysts (e.g., TBAB) to improve interfacial reactions in heterogeneous systems .
- Purity Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track reaction progress and confirm intermediate purity .
Basic: What spectroscopic and analytical techniques are essential for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR to verify substitution patterns (e.g., dichlorophenoxy protons at δ 6.8–7.2 ppm; oxadiazole-linked phenyl protons at δ 7.5–8.0 ppm) .
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₇H₁₃Cl₂N₃O₃) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch of acetamide) and ~1250 cm⁻¹ (C-O-C stretch of phenoxy group) .
Advanced: How can computational methods aid in predicting reactivity and electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-deficient nature can be quantified via DFT, guiding functionalization strategies .
- Molecular Electrostatic Potential (MEP) Maps : Identify regions prone to nucleophilic attack (e.g., the acetamide carbonyl group) .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
Methodological Answer:
- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and agar diffusion, while using MTT assays for cytotoxicity profiling .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., dichlorophenoxy vs. methoxyphenoxy) to isolate moieties responsible for divergent activities .
- Statistical Validation : Apply ANOVA to assess significance of activity variations across replicate studies .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide group .
- Solvent Compatibility : Dissolve in DMSO for long-term storage (≤6 months) at concentrations ≤10 mM to prevent precipitation .
Advanced: How to design experiments to evaluate the compound’s pharmacokinetic properties?
Methodological Answer:
- In Vitro ADME :
- Plasma Stability : Incubate with human plasma (37°C, 1–24 hrs) and quantify via LC-MS .
- CYP450 Inhibition : Use fluorometric assays with recombinant enzymes (e.g., CYP3A4) .
- In Vivo Studies : Administer orally (10–50 mg/kg) in rodent models and measure bioavailability through blood sampling at timed intervals .
Advanced: What strategies mitigate toxicity concerns during preclinical evaluation?
Methodological Answer:
- Ames Test : Screen for mutagenicity using Salmonella strains TA98 and TA100 .
- Hemolytic Activity Assessment : Incubate with erythrocytes and measure hemoglobin release at 540 nm .
- Dose Escalation : Start at 1 mg/kg in animal models, monitoring liver/kidney function biomarkers (ALT, creatinine) .
Basic: What are the compound’s known biological targets or mechanisms of action?
Methodological Answer:
- Enzyme Inhibition : Preliminary data suggest inhibition of cyclooxygenase-2 (COX-2) and β-lactamase, validated via enzyme-linked immunosorbent assays (ELISA) .
- Receptor Binding : Molecular docking indicates potential interaction with EGFR tyrosine kinase (PDB ID: 1M17) .
Advanced: How to address low solubility in aqueous media for in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm) via solvent evaporation, achieving >90% encapsulation efficiency .
- pH Adjustment : Prepare buffered solutions (pH 7.4) with 0.5% Tween-80 to enhance dispersibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
